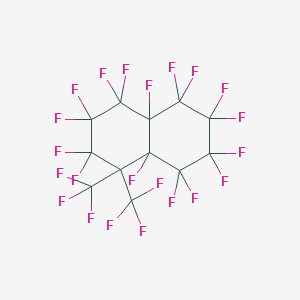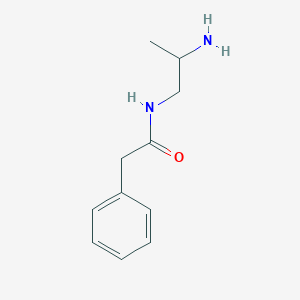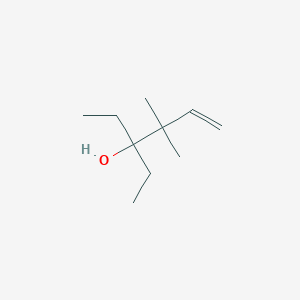![molecular formula C14H9NO6S B14642207 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid CAS No. 52054-31-6](/img/structure/B14642207.png)
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is an organic compound that features a benzene ring substituted with a nitrophenylsulfanyl group and two carboxylic acid groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid typically involves the following steps:
Sulfurization: The nitrophenyl compound is then reacted with a sulfur source, such as thiourea, to introduce the sulfanyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid can undergo several types of chemical reactions:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or other strong bases.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition due to its structural properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group can participate in electron transfer reactions, while the carboxylic acid groups can form hydrogen bonds, influencing molecular interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,3-dicarboxylic acid
- 2-[(4-Nitrophenyl)sulfanyl]benzene-1,2-dicarboxylic acid
- 4-Nitrophenylsulfanylbenzoic acid
Uniqueness
2-[(4-Nitrophenyl)sulfanyl]benzene-1,4-dicarboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. The presence of both nitrophenyl and sulfanyl groups, along with two carboxylic acid groups, provides a versatile platform for various chemical modifications and applications.
Propriétés
Numéro CAS |
52054-31-6 |
|---|---|
Formule moléculaire |
C14H9NO6S |
Poids moléculaire |
319.29 g/mol |
Nom IUPAC |
2-(4-nitrophenyl)sulfanylterephthalic acid |
InChI |
InChI=1S/C14H9NO6S/c16-13(17)8-1-6-11(14(18)19)12(7-8)22-10-4-2-9(3-5-10)15(20)21/h1-7H,(H,16,17)(H,18,19) |
Clé InChI |
AWUBSKFQVOGDDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])SC2=C(C=CC(=C2)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)


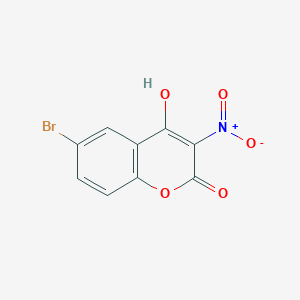
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
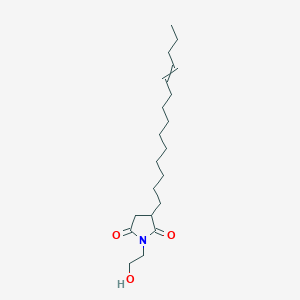

![2-[(1,3-Thiazol-5-yl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14642181.png)


